2,3-Dihydroxypropyl phenylacetate
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Overview
Description
2,3-Dihydroxypropyl phenylacetate is an organic compound with the molecular formula C11H14O4 It is an ester formed from phenylacetic acid and glycerol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenylacetate typically involves the esterification of phenylacetic acid with glycerol. One common method includes mixing phenylacetic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the selectivity and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of phenylacetic acid and glycerol. Phenylacetic acid can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor to 2,3-Dihydroxypropyl phenylacetate, known for its applications in the synthesis of pharmaceuticals and fragrances.
Glycerol esters: Compounds similar to this compound, used in various industrial applications.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of phenylacetic acid and glycerol.
Properties
CAS No. |
516484-04-1 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-phenylacetate |
InChI |
InChI=1S/C11H14O4/c12-7-10(13)8-15-11(14)6-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI Key |
CANHRSQDYAGCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(CO)O |
Origin of Product |
United States |
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